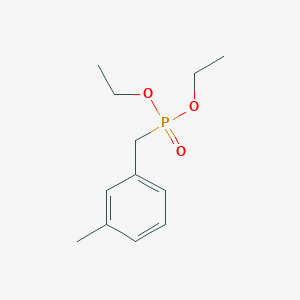

Diethyl (3-Methylbenzyl)phosphonate

Descripción general

Descripción

Diethyl (3-Methylbenzyl)phosphonate is a chemical compound with the molecular formula C12H19O3P . It is a colorless to almost colorless clear liquid .

Synthesis Analysis

The synthesis of this compound and similar compounds has been discussed in several studies . For instance, one study describes the preparation of some phosphonates and their testing as antimicrobial agents .

Molecular Structure Analysis

This compound contains a total of 35 bonds; 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 phosphonate .

Physical and Chemical Properties Analysis

This compound has a boiling point of 127 °C at 0.7 mmHg . Its specific gravity is 1.08 (20/20) and refractive index is 1.50 . It has a molecular weight of 242.25 .

Aplicaciones Científicas De Investigación

Spectroscopic Applications

- Phosphonate Imines Spectroscopy : Phosphonate compounds like diethyl (3-nitrobenzylideneamino)(phenyl)methylphosphonate and related derivatives have been studied using spectroscopic techniques (NMR, MS, UV–Vis, IR spectroscopy) and computational methods. These studies provide insights into their structural properties and potential pharmacological activities (Ali et al., 2020).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : α-Aminophosphonates like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate have been synthesized and studied for their inhibition effect on mild steel corrosion in hydrochloric acid, useful in industrial pickling processes. These compounds act as mixed type inhibitors (Gupta et al., 2017).

Synthesis and Structural Analysis

- Synthesis and Anticorrosion Properties : Diethyl (phenylamino) methyl) phosphonate derivatives have been synthesized and investigated as corrosion inhibitors. Their structures were confirmed using UV–Vis, FT-IR, and NMR spectroscopy, and their performance was assessed through various techniques (Moumeni et al., 2020).

- Synthesis of Aminophosphonic Derivatives : Research on the synthesis of aminophosphonic compounds through cycloaddition reactions of phosphono-1,3-butadienes provides a pathway for creating polyfunctionalized derivatives of potential interest in medicinal chemistry (Monbaliu et al., 2010).

Material Science

- Phosphonate Materials Synthesis : Studies on the rapid synthesis of diisopropyl phosphonates, which could be used in mixed metal-phosphonate materials, outline their potential application in creating hybrid organic-inorganic materials with improved thermal stability and porosity (Moreau et al., 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

Diethyl (3-Methylbenzyl)phosphonate is an experimental small molecule Similar compounds like diethyl phosphonate have been found to interact withDiacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase .

Mode of Action

It is known that phosphonates have garnered considerable attention due to their singular biological properties and synthetic potential

Biochemical Pathways

Phosphonates are known to play a role in a range of bioactive products

Propiedades

IUPAC Name |

1-(diethoxyphosphorylmethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLREDDVMFNSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC(=C1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445776 | |

| Record name | Diethyl [(3-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63909-50-2 | |

| Record name | Diethyl [(3-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

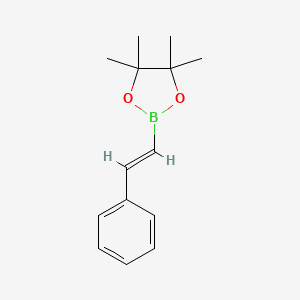

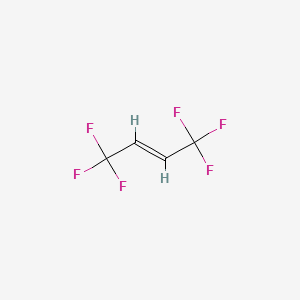

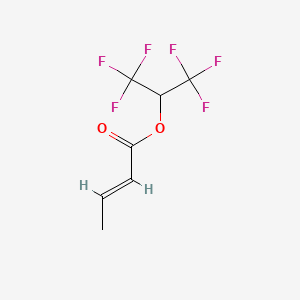

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1366587.png)

![(E)-4-[(3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1366590.png)

![1-[(Z)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea](/img/structure/B1366593.png)

![[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1366598.png)